N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring both an acetylphenyl group and a cyano-dimethylpyridinyl group, suggests potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thioacetamide Backbone: This can be achieved by reacting a suitable acetamide precursor with a thiol reagent under basic conditions.
Introduction of the Acetylphenyl Group: This step involves the acylation of the intermediate compound with an acetylphenyl halide or similar reagent.
Attachment of the Cyano-Dimethylpyridinyl Group: This can be done through a nucleophilic substitution reaction using a cyano-dimethylpyridinyl halide.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for large-scale production by using continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents. The use of catalysts and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nitriles, and other electrophiles or nucleophiles.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Substituted Aromatics: From substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: It can be used in the study of biological pathways and mechanisms.
Industry
Agrochemicals: Potential use as a precursor for the synthesis of pesticides or herbicides.
Polymers: Incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The cyano and acetylphenyl groups could play a role in binding to the target site, while the thioacetamide moiety might be involved in the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)ethanamide: Similar structure with an ethanamide backbone.
N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propionamide: Similar structure with a propionamide backbone.
Uniqueness
The unique combination of functional groups in N-(4-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamide provides distinct reactivity and potential applications compared to its analogs. The presence of both an acetylphenyl and a cyano-dimethylpyridinyl group offers a versatile platform for chemical modifications and interactions.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-8-12(2)20-18(16(11)9-19)24-10-17(23)21-15-6-4-14(5-7-15)13(3)22/h4-8H,10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXTYZRDOVSMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.